Methylene ropinirole

Description

Properties

Molecular Formula |

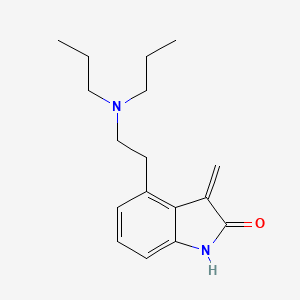

C17H24N2O |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

4-[2-(dipropylamino)ethyl]-3-methylidene-1H-indol-2-one |

InChI |

InChI=1S/C17H24N2O/c1-4-10-19(11-5-2)12-9-14-7-6-8-15-16(14)13(3)17(20)18-15/h6-8H,3-5,9-12H2,1-2H3,(H,18,20) |

InChI Key |

IZHQXCBPAPSRRM-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CCC1=C2C(=C)C(=O)NC2=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The most documented preparation method for 3,3'-methylene ropinirole dimer involves the reaction of ropinirole or its free base form with formaldehyde or its polymeric forms (polyformaldehyde, metaformaldehyde, paraformaldehyde) under basic conditions. The reaction proceeds by nucleophilic attack of the ropinirole indole ring on the aldehyde, forming a methylene bridge linking two ropinirole molecules at the 3-position of their indole rings.

Stepwise Reaction Procedure

The preparation generally follows these steps:

Step (a): Dissolve ropinirole (free base or acid salt form such as ropinirole hydrochloride) in a suitable reaction solvent along with an organic or inorganic base. Then add an aldehyde solution (commonly formaldehyde or formalin).

Step (b): Heat the reaction mixture at temperatures between 30°C to 100°C for 0.5 to 36 hours to allow dimerization.

Step (c): Separate and purify the product to obtain the 3,3'-methylene ropinirole dimer.

This method yields a product with high purity (above 98.5% by HPLC) and good yields (typically 48% to 71%) depending on the exact conditions and solvents used.

Reaction Conditions and Variables

Solvents: Polar or medium polarity organic solvents such as methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran, N,N-dimethylformamide, dimethyl sulfoxide, dichloromethane, or mixtures with water are preferred.

Bases: Organic bases (e.g., triethylamine, diisopropylethylamine, pyridine, imidazole) or inorganic bases (e.g., carbonate, bicarbonate, phosphate, sodium hydroxide) are used to facilitate the nucleophilic reaction.

Aldehyde Concentration: Formaldehyde solutions (formalin) with 1-40% mass concentration, commonly 30%, are employed.

Temperature and Time: Optimal reaction temperatures range from 40°C to 80°C, with reaction times between 12 to 24 hours being typical for good yields.

Representative Experimental Data

| Embodiment | Ropinirole Form | Solvent | Base (Type & Volume) | Formaldehyde (% & Volume) | Temp (°C) | Time (h) | Product Form | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Ropinirole HCl | Methanol (5 mL) | Triethylamine (0.2 mL) | 30% Formalin (0.5 mL) | 60 | 18 | Hydrochloride salt | 69 | 99.0 |

| 2 | Ropinirole HCl | Acetonitrile (12 mL) | Triethylamine (0.1 mL) | 20% Formalin (1.0 mL) | 75 | 12 | Hydrochloride salt | 66 | 98.8 |

| 3 | Ropinirole HCl | Acetonitrile (12 mL) | Saturated triethylamine solution (0.4 mL) | 37% Formalin (0.5 mL) | 60 | 18 | Hydrochloride salt | 62 | 99.2 |

| 4 | Ropinirole HCl | Methanol (12 mL) | Diisopropylethylamine (0.08 mL) | 30% Formalin (0.4 mL) | 60 | 18 | Sulfate salt | 71 | 99.4 |

| 7 | Ropinirole HCl | Dichloromethane (15 mL) | Triethylamine (0.4 mL) | 30% Formalin (0.65 mL) | 45 | 24 | Hydrochloride salt | 55 | 99.0 |

| 8 | Ropinirole Free Base | DMSO-water (1:1, 10 mL) | NaOH 0.1% (2.5 mL) | Polyformaldehyde (0.15 g) | 60 | 12 | Hydrochloride salt | 48 | 98.9 |

| 11 | Ropinirole HCl | DMSO-water (1:1, 10 mL) | K3PO4 5% (1.0 mL) | 37% Formalin (0.5 mL) | 45 | 12 | Hydrochloride salt | 51 | 99.0 |

Note: Product purification is typically performed by column chromatography on silica gel using dichloromethane/methanol mixtures as eluents.

Advantages of the Method

- Simple operation without specialized equipment.

- High product purity (>98.5%).

- Good yields (typically 50-70%).

- Broad solvent and base selection allows optimization.

- Avoids complicated organic solvents and difficult separation steps.

- The product can be isolated as various salt forms (hydrochloride, sulfate, etc.) to improve stability and handling.

Related Preparation of Ropinirole (Precursor)

The preparation of this compound depends on the availability of ropinirole itself. Industrial methods for ropinirole synthesis include:

A five-step synthesis from o-toluic acid involving halogenation, amination to dipropylamino derivative, hydrolysis, esterification, and cyclization steps. The final product is purified by crystallization as oxalate salt.

Alternative improved methods involve the reaction of 4-ethanol-3-chloro-oxidized indole derivatives with di-n-propylamine under heating in solvents like DMF/DMSO/toluene, followed by extraction and chromatographic purification to yield ropinirole.

These precursor syntheses provide the ropinirole starting material necessary for the dimerization to this compound.

Summary Table of Preparation Parameters for this compound

| Parameter | Range / Options | Notes |

|---|---|---|

| Starting Material | Ropinirole free base or ropinirole hydrochloride | Salts or free base both effective |

| Solvent | Methanol, ethanol, isopropanol, acetonitrile, DMSO, etc. | Polar solvents preferred |

| Base | Triethylamine, diisopropylethylamine, NaOH, K3PO4, etc. | Organic or inorganic bases |

| Aldehyde Source | Formaldehyde (formalin 1-40%), polyformaldehyde | 30% formalin common |

| Temperature | 30°C to 100°C | Optimal 40-80°C |

| Reaction Time | 0.5 to 36 hours | Typically 12-24 hours |

| Product Purification | Column chromatography (silica gel, dichloromethane/methanol) | Yields 48-71%, purity >98.5% |

| Product Form | Hydrochloride salt, sulfate salt | Salt form affects stability |

Chemical Reactions Analysis

Methylene ropinirole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methylene ropinirole has several scientific research applications:

Chemistry: It is used as a model compound to study the dimerization of ropinirole and the formation of methylene-bridged dimers.

Biology: Researchers use this compound to investigate the biological activity of dimeric dopamine agonists and their potential therapeutic applications.

Medicine: The compound is studied for its potential use in the treatment of neurological disorders, particularly those involving dopamine dysregulation.

Mechanism of Action

The mechanism of action of methylene ropinirole involves its ability to stimulate dopamine D2 receptors within the caudate-putamen in the brain. This stimulation leads to increased dopamine signaling, which helps alleviate the symptoms of Parkinson’s disease and restless legs syndrome . The molecular targets and pathways involved include the dopamine D2 receptor and associated signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several ropinirole-related compounds, including metabolites and impurities, which are structurally or functionally relevant. Below is a comparative analysis based on available

Table 1: Key Ropinirole Derivatives and Their Characteristics

Key Findings:

Ropinirole vs. Metabolites: Ropinirole’s therapeutic efficacy in PD is well-documented, with a 43.4% improvement in UPDRS motor scores compared to placebo in early-stage PD . Its extended-release formulations (e.g., implants) show reduced variability in activity and fewer "off periods" compared to oral dosing .

Generic vs. Branded Ropinirole :

- Generic ropinirole (e.g., Ralnea) achieves comparable motor symptom control to branded ropinirole (Requip) but is associated with longer ON periods with mild dyskinesia (+2.5 hours) and higher gastrointestinal adverse events (NMSS score) .

Drug-Drug Interactions :

- Ciprofloxacin co-administration increases ropinirole’s AUC₀–6 by 84% and Cmax by 60%, likely due to CYP1A2 inhibition .

Q & A

Q. Q1. How can residual solvents like methylene chloride in ropinirole hydrochloride be quantified with methodological rigor?

To quantify residual solvents, headspace gas chromatography (HS-GC) is recommended. Use an ADB-624 capillary column (30 m × 320 mm × 1.8 μm) with nitrogen as the carrier gas (1.5 mL/min flow rate). Optimize temperature parameters: injector at 200°C, FID detector at 250°C, and a gradient oven program (35°C for 5 min, ramped to 240°C at 10°C/min). Validate linearity (e.g., methylene chloride linear range: 15.03–120.3 μg/mL, r=0.9997) and recovery rates (average 95.5% for methylene chloride) to ensure precision .

Q. Q2. What experimental controls are critical in pharmacokinetic (PK) studies of methylene ropinirole formulations?

Include baseline plasma concentration measurements and control groups (e.g., placebo or oral formulations). For implant-based PK studies, monitor plasma levels over extended periods (e.g., 7–46 days post-implantation) to capture peak concentrations and decline phases. Use cross-validation with LC-MS/MS to ensure data accuracy. Clinical rating scores (CRS) should be analyzed for interactions between treatment duration and group effects (e.g., ANOVA with pooled mean squares) .

Q. Q3. How should researchers address variability in clinical trial data for this compound?

Implement blinded randomized designs and stratified sampling to minimize bias. Use validated scales like the International Restless Legs Syndrome Score (IRLS) and Pittsburgh Sleep Quality Index (PSQI). Report baseline characteristics (e.g., symptom severity) and adjust for covariates in statistical models. Transparency in data sourcing (e.g., disclosing industry collaborations) is essential to mitigate potential bias .

Advanced Research Questions

Q. Q4. How can contradictory findings in meta-analyses of this compound’s adverse effects be resolved?

Apply subgroup analyses to isolate variables such as dosage (e.g., short-acting vs. 24-hour formulations) and patient cohorts (early vs. advanced Parkinson’s disease). For example, compare hypotension/somnolence risks in ropinirole versus pramipexole using pooled odds ratios. Address heterogeneity via sensitivity analyses and adherence to PRISMA guidelines for systematic reviews .

Q. Q5. What methodological gaps exist in current in vivo models for assessing this compound’s neuroprotective effects?

Most studies lack longitudinal neuroimaging (e.g., fMRI or PET) to correlate plasma levels with CNS uptake. Future work should integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling and biomarkers like α-synuclein aggregation. Use non-human primates for translatable CNS penetration data, as rodent models may not replicate human blood-brain barrier dynamics .

Q. Q6. How can researchers ensure reproducibility in this compound’s analytical assays?

Adhere to ICH Q2(R1) guidelines for method validation. Document column batch numbers, detector calibration dates, and solvent purity grades. Share raw chromatograms and calibration curves in supplementary materials. For HS-GC, standardize headspace equilibration times (e.g., 30 min at 100°C) and validate against alternative methods like HPLC-DAD .

Q. Q7. What statistical considerations are paramount when analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., Emax or sigmoidal curves) to estimate EC50 values. Report confidence intervals and avoid overinterpreting "significant" effects without specifying p-values (e.g., p<0.05 with Bonferroni correction). For small-sample studies, apply Bayesian hierarchical models to reduce Type I errors .

Methodological Frameworks

Q8. How should researchers formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) questions for this compound studies?

Example: "Does this compound’s sustained-release formulation reduce nocturnal symptom exacerbation in Parkinson’s patients compared to immediate-release analogs?"

Q. Q9. What protocols mitigate bias in industry-sponsored this compound trials?

- Independent oversight : Engage third-party statisticians for data analysis.

- Pre-registration : Submit trial designs to platforms like ClinicalTrials.gov .

- Open data : Deposit deidentified datasets in repositories like Dryad.

- Conflict disclosure : Explicitly state funding sources in publications .

Data Integrity & Reporting

Q. Q10. How should conflicting pharmacokinetic data between animal models and humans be reconciled?

Use allometric scaling to adjust for interspecies differences in metabolic rates. Cross-validate findings with microdialysis in non-human primates. Report limitations in extrapolation, such as cytochrome P450 isoform variations .

Q. Q11. What are best practices for validating this compound’s stability under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC assays. Monitor degradation products (e.g., oxidized metabolites) and correlate with pharmacopeial standards. Include photostability testing per ICH Q1B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.